- 5-Aryl-2,4-thiazolidinediones as selective PPARγ agonists, Bioorganic & Medicinal Chemistry Letters, 2003, 13(10), 1801-1804
Cas no 90035-20-4 (4-[4-(trifluoromethyl)phenoxy]benzaldehyde)
90035-20-4 structure
Product Name:4-[4-(trifluoromethyl)phenoxy]benzaldehyde
Numéro CAS:90035-20-4
Le MF:C14H9F3O2
Mégawatts:266.215274572372
MDL:MFCD09026265
CID:797918
PubChem ID:13300844
Update Time:2025-06-13
4-[4-(trifluoromethyl)phenoxy]benzaldehyde Propriétés chimiques et physiques
Nom et identifiant
-
- 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
- 4-[4-(trifluoromethyl)phenoxy]benzaldehyde
- Benzaldehyde,4-[4-(trifluoromethyl)phenoxy]-
- 4-(4-TRIFLUOROMETHYL-PHENOXY)-BENZALDEHYDE
- Benzaldehyde, 4-[4-(trifluoromethyl)phenoxy]-
- 4-(4-TRIFLUOROMETHYLPHENOXY)BENZALDEHYDE
- RFPORHXEHBGCCJ-UHFFFAOYSA-N
- 4(p-trifluoromethylphenoxy)benzaldehyde
- AX8035361
- ST2417968
- W9281
- 4-{[4-(trifluoromethyl)phenyl]ox
- 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde (ACI)
- SCHEMBL184377
- 90035-20-4
- DB-396296
- DTXSID50535690
- SY107675
- CS-0157439
- DS-13008
- O11069
- J-513570
- MFCD09026265
- 4-{[4-(trifluoromethyl)phenyl]oxy}benzaldehyde
- AKOS015920203
-
- MDL: MFCD09026265
- Piscine à noyau: 1S/C14H9F3O2/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12/h1-9H
- La clé Inchi: RFPORHXEHBGCCJ-UHFFFAOYSA-N
- Sourire: O=CC1C=CC(OC2C=CC(C(F)(F)F)=CC=2)=CC=1
Propriétés calculées
- Qualité précise: 266.05500
- Masse isotopique unique: 266.05546401g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 19
- Nombre de liaisons rotatives: 3
- Complexité: 288
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 26.3
- Le xlogp3: 3.8
Propriétés expérimentales
- Dense: 1.297
- Point d'ébullition: 326.855°C at 760 mmHg
- Point d'éclair: 146.524°C
- Indice de réfraction: 1.54
- Le PSA: 26.30000
- Le LogP: 4.31020
4-[4-(trifluoromethyl)phenoxy]benzaldehyde PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 093574-250mg |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |
90035-20-4 | 95% | 250mg |
£69.00 | 2022-03-01 | |
| Fluorochem | 093574-1g |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |
90035-20-4 | 95% | 1g |
£173.00 | 2022-03-01 | |
| Fluorochem | 093574-5g |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |
90035-20-4 | 95% | 5g |
£518.00 | 2022-03-01 | |
| Fluorochem | 093574-10g |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |
90035-20-4 | 95% | 10g |
£863.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T65250-1g |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |
90035-20-4 | 95% | 1g |
¥1593.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T65250-100mg |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |
90035-20-4 | 95% | 100mg |
¥365.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T65250-250mg |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |
90035-20-4 | 95% | 250mg |
¥636.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T65250-5g |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |
90035-20-4 | 95% | 5g |
¥5488.0 | 2023-09-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SW264-100mg |
4-[4-(trifluoromethyl)phenoxy]benzaldehyde |
90035-20-4 | 95% | 100mg |
360CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SW264-5g |
4-[4-(trifluoromethyl)phenoxy]benzaldehyde |
90035-20-4 | 95% | 5g |
6522CNY | 2021-05-08 |
4-[4-(trifluoromethyl)phenoxy]benzaldehyde Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylacetamide ; reflux
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Cupric acetate Solvents: Dimethylformamide ; 5 h, 100 °C
Référence
- Highly efficient heterogeneous copper-catalysed O-arylation of phenols by nitroarenes leading to diaryl ethers, Journal of Chemical Research, 2017, 41(12), 725-729
Méthode de production 3
Conditions de réaction
1.1 Reagents: 2,6-Lutidine , Oxygen Catalysts: Cerium trichloride Solvents: Acetonitrile ; 15 h, rt
Référence
- Chemoselective Decarboxylative Oxygenation of Carboxylic Acids To Access Ketones, Aldehydes, and Peroxides, Organic Letters, 2023, 25(14), 2482-2486
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Référence
- Discovery of novel cytochrome bc1 complex inhibitor based on natural product neopeltolide, Letters in Drug Design & Discovery, 2022, 19(4), 263-268
Méthode de production 5
Conditions de réaction
1.1 Catalysts: Potassium carbonate Solvents: Dimethylformamide ; 6 h, 140 - 150 °C
Référence
- Synthesis and Structure-Activity Relationships for Extended Side Chain Analogues of the Antitubercular Drug (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824), Journal of Medicinal Chemistry, 2015, 58(7), 3036-3059
Méthode de production 6
Conditions de réaction
1.1 Reagents: Cesium carbonate , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Cupric acetate Solvents: Dimethylformamide ; rt; 48 h, 100 °C
Référence
- Ligand-free copper-catalyzed coupling of nitroarenes with arylboronic acids, Green Chemistry, 2012, 14(4), 912-916
Méthode de production 7
Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Copper diacetate monohydrate Solvents: Dimethylformamide ; rt; 4 h, 100 °C
Référence
- Ligand-free copper-catalyzed O-arylation of nitroarenes with phenols, Tetrahedron, 2012, 68(43), 8905-8907
Méthode de production 8
Conditions de réaction
1.1 Reagents: Cesium carbonate , Oxygen Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Dimethylformamide ; 0.5 h, rt; 24 h, 100 °C
Référence
- The Coupling of Arylboronic Acids with Nitroarenes Catalyzed by Rhodium, Organic Letters, 2011, 13(7), 1726-1729
4-[4-(trifluoromethyl)phenoxy]benzaldehyde Raw materials
- 4-Nitrobenzaldehyde
- alpha,alpha,alpha-Trifluoro-p-cresol
- 2-[4-[4-(Trifluoromethyl)phenoxy]phenyl]acetic acid
- [4-(trifluoromethyl)phenyl]boronic acid
- 4-Fluorobenzaldehyde
4-[4-(trifluoromethyl)phenoxy]benzaldehyde Preparation Products
4-[4-(trifluoromethyl)phenoxy]benzaldehyde Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:90035-20-4)4-[4-(trifluoromethyl)phenoxy]benzaldehyde
Numéro de commande:A860926
État des stocks:in Stock
Quantité:10g/5g/1g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:27
Prix ($):960.0/576.0/192.0
Courriel:sales@amadischem.com
4-[4-(trifluoromethyl)phenoxy]benzaldehyde Littérature connexe
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
90035-20-4 (4-[4-(trifluoromethyl)phenoxy]benzaldehyde) Produits connexes
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- 50823-87-5(4-Methoxy-3-(trifluoromethyl)benzaldehyde)
- 106312-36-1(4-Methoxy-2-(trifluoromethyl)benzaldehyde)
- 78725-46-9(3-[3-(trifluoromethyl)phenoxy]benzaldehyde)
- 78161-82-7(4-[4-(trifluoromethyl)phenoxy]benzoic acid)
- 2367-02-4(1-Phenoxy-4-(trifluoromethyl)benzene)
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- 630389-89-8(Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]-)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:90035-20-4)4-[4-(trifluoromethyl)phenoxy]benzaldehyde
Pureté:99%/99%/99%
Quantité:10g/5g/1g
Prix ($):960.0/576.0/192.0